Home > Products > Screening Compounds P141879 > Diacetolol hydrochloride
Diacetolol hydrochloride - 73899-76-0

Diacetolol hydrochloride

Catalog Number: EVT-3552943
CAS Number: 73899-76-0
Molecular Formula: C16H25ClN2O4
Molecular Weight: 344.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Diacetolol hydrochloride is the major metabolite of the beta-blocker drug Acebutolol. [] It is formed through the metabolism of Acebutolol in the body. [] While not a primary subject of extensive research itself, Diacetolol hydrochloride's presence and levels in the body provide valuable insights into Acebutolol's pharmacokinetic profile. []

Acebutolol

Compound Description: Acebutolol is a beta-adrenergic blocking agent used for the treatment of hypertension. It is metabolized in the liver to several metabolites, including diacetolol. []

Relevance: Acebutolol is the parent compound of diacetolol hydrochloride. It is metabolized to diacetolol via acetylation. This means that diacetolol is formed by the addition of an acetyl group to acebutolol. [] The structural similarity between the two is significant, with diacetolol essentially being a di-acetylated form of acebutolol. [] You can find more information on this relationship in the paper available here: .

Overview

Diacetolol hydrochloride is a pharmacologically active metabolite of acebutolol, a selective beta-1 adrenergic receptor antagonist. It is primarily utilized in the management of hypertension and certain cardiac arrhythmias. Diacetolol exhibits similar pharmacological properties to acebutolol, including the ability to reduce heart rate and myocardial contractility, making it a significant compound in cardiovascular therapy. Its chemical formula is C16H25ClN2O4C_{16}H_{25}ClN_{2}O_{4} with a molecular weight of approximately 324.84 g/mol.

Source and Classification

Diacetolol is classified as a beta-blocker and is derived from acebutolol, which is synthesized from various chemical precursors. The compound is recognized for its cardioselectivity and is often studied in both clinical and pharmacological research contexts due to its prolonged half-life compared to its parent compound.

Synthesis Analysis

Methods

The synthesis of diacetolol typically involves the acetylation of 4-[2-hydroxy-3-(isopropylamino)propoxy]aniline, followed by subsequent reactions to form the hydrochloride salt.

Technical Details

  1. Starting Materials: The synthesis begins with 4-(2-hydroxy-3-isopropylamino)phenyl butyric acid.
  2. Acetylation: This compound undergoes acetylation using acetic anhydride or acetyl chloride under basic conditions.
  3. Purification: The product is purified through recrystallization or chromatography techniques to obtain diacetolol hydrochloride in a pure form.
Molecular Structure Analysis

Structure

Diacetolol hydrochloride has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity. The structural representation includes:

  • Functional Groups: Hydroxy, amine, and carbonyl groups.
  • Stereochemistry: The molecule exhibits chirality due to the presence of asymmetric carbon atoms.

Data

  • Molecular Formula: C16H25ClN2O4C_{16}H_{25}ClN_{2}O_{4}
  • Molecular Weight: Approximately 324.84 g/mol
  • IUPAC Name: N-[3-acetyl-4-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl]butanamide hydrochloride.
Chemical Reactions Analysis

Reactions

Diacetolol can undergo various chemical reactions typical of amines and alcohols, including:

  1. Acid-Base Reactions: As a weak base, diacetolol can react with strong acids to form salts.
  2. Hydrolysis: In aqueous environments, it may hydrolyze under certain conditions, breaking down into its constituent parts.
  3. Oxidation: The presence of hydroxyl groups makes it susceptible to oxidation under strong oxidizing agents.

Technical Details

The stability of diacetolol under physiological conditions has been studied extensively, revealing that it maintains its structure in the presence of biological fluids but may degrade under extreme pH or temperature conditions.

Mechanism of Action

Diacetolol functions primarily as a beta-1 adrenergic receptor antagonist. Its mechanism involves:

  1. Receptor Binding: Diacetolol selectively binds to beta-1 receptors in cardiac tissues, inhibiting catecholamine-induced stimulation.
  2. Physiological Effects: This binding results in decreased heart rate (negative chronotropic effect) and reduced myocardial contractility (negative inotropic effect).
  3. Pharmacokinetics: The compound has a plasma elimination half-life ranging from 8 to 13 hours, allowing for sustained therapeutic effects after administration.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Fine white crystalline powder.
  • Solubility: Soluble in water and methanol; very slightly soluble in acetone.
  • Melting Point: Approximately 136–138 °C.

Chemical Properties

  • pKa Values: Strongest acidic pKa around 13.91; strongest basic pKa around 9.65.
  • LogP (Partition Coefficient): Approximately 1.71, indicating moderate lipophilicity which affects its bioavailability.
Applications

Diacetolol is primarily used in scientific research related to cardiovascular pharmacology due to its role as an active metabolite of acebutolol. It has been studied for:

  1. Hypertension Management: Effective in lowering blood pressure through its beta-blocking action.
  2. Cardiac Arrhythmias Treatment: Utilized for managing ventricular premature beats and other arrhythmias.
  3. Pharmacokinetic Studies: Investigated for its metabolic pathways and interactions with other drugs.
Metabolic Pathways and Biosynthesis

Role as a Primary Metabolite of Acebutolol: Enzymatic Conversion Mechanisms

Diacetolol hydrochloride (N-[3-acetyl-4-(2-hydroxy-3-[(1-methylethyl)amino]propoxy)phenyl]butanamide hydrochloride) is the principal pharmacologically active metabolite of the β-adrenergic blocker acebutolol. Following oral administration of acebutolol, hepatic first-pass metabolism converts approximately 40% of the parent drug into diacetolol via enzymatic hydrolysis and acetylation [2] [4]. This conversion is critical because diacetolol exhibits comparable β-blocking activity to acebutolol but with distinct pharmacokinetic properties, including an extended plasma half-life (8-13 hours vs. 3-4 hours for acebutolol) [10]. The metabolite accounts for over 80% of circulating β-blocking activity during chronic acebutolol therapy, underscoring its therapeutic significance [6].

Biotransformation Steps: Hydrolysis and Acetylation Processes

Diacetolol formation occurs through a two-step biotransformation pathway:

  • Hydrolysis: Acebutolol’s amide bond undergoes cleavage via carboxylesterase-mediated hydrolysis, yielding the primary intermediate acetolol (also termed "free amine metabolite") [7].
  • N-Acetylation: Acetolol is subsequently acetylated at its primary amine group by N-acetyltransferase (NAT) enzymes, forming diacetolol [7] [9].

Table 1: Key Biotransformation Steps in Diacetolol Synthesis

StepSubstrateProductEnzyme ClassTissue Localization
HydrolysisAcebutololAcetololCarboxylesterases (CES2)Liver, Intestine
AcetylationAcetololDiacetololN-Acetyltransferases (NAT1/NAT2)Liver

This metabolite demonstrates reduced lipophilicity compared to acebutolol, limiting central nervous system penetration while maintaining cardiac β1-adrenoceptor selectivity [6] [10].

Enzymatic Pathways Involving Carboxylesterase 2 (CES2) and Cytochrome P450 2C19 (CYP2C19)

The metabolic activation of acebutolol involves specialized enzymatic machinery:

  • CES2 Dominance: Human carboxylesterase 2 (CES2) is the primary hydrolase responsible for acebutolol’s initial activation, exhibiting 10-fold higher catalytic efficiency (Vmax/Km = 5.2 μL/min/mg) than CES1 or arylacetamide deacetylase (AADAC) in human liver microsomes [7]. CES2 inhibition by benzil or loperamide reduces acebutolol hydrolysis by >90%.
  • CYP2C19 Detoxification: Cytochrome P450 2C19 (CYP2C19) oxidizes the acetolol intermediate to form 3′-hydroxy-acetolol, a detoxified metabolite excreted in urine. Inhibitors (tranylcypromine) or genetic deficiency of CYP2C19 increases systemic acetolol exposure by 3.5-fold, potentiating immune responses [7].
  • Competing Pathways: NAT-mediated acetylation to diacetolol vs. CYP2C19-mediated oxidation represents a metabolic bifurcation point. High CYP2C19 activity diverts intermediates away from diacetolol synthesis, reducing its yield by 25–40% in extensive metabolizers [7].

Table 2: Enzymes Governing Diacetolol Biosynthesis

EnzymeReaction CatalyzedTissue ExpressionInhibitorsFunctional Outcome
CES2Acebutolol → AcetololLiver, IntestineBenzil, LoperamideActivation
NAT1/NAT2Acetolol → DiacetololLiver, Intestine-Detoxification/Activation
CYP2C19Acetolol → 3′-OH-acetololLiverTranylcypromineDetoxification

Interspecies Variability in Metabolic Activation: Human vs. Rodent Models

Significant species-specific differences impact diacetolol’s metabolic relevance:

  • Human-Specific Metabolism: Humans produce substantial diacetolol (30–40% of acebutolol dose recovered in urine), whereas rodents exhibit minimal diacetolol formation due to low hepatic NAT activity [7].
  • Toxicity Modeling Limitations: Mice dosed with acebutolol show 8-fold higher plasma acetolol concentrations than humans, correlating with accelerated antinuclear antibody (ANA) production. This highlights rodents’ poor translatability for diacetolol-related immune toxicity studies [7].
  • Enzyme Expression Divergence: Human hepatocytes express CES2 at 5-fold higher levels than mouse hepatocytes, while murine CYP2C homologs lack functional equivalence to human CYP2C19 [7].

Genetic Polymorphisms Influencing Metabolic Efficiency

Genetic variations critically modulate diacetolol biosynthesis and downstream effects:

  • CYP2C19 Polymorphisms: Poor metabolizer phenotypes (CYP2C192/3 alleles) exhibit 65% lower clearance of acetolol, increasing its bioavailability for NAT-mediated conversion to diacetolol [7]. This elevates diacetolol plasma AUC by 1.8-fold compared to extensive metabolizers.
  • CES2 Expression Modifiers: Though not polymorphic itself, CES2 activity is modulated by transcriptional regulators. Hepatocyte nuclear factor 4α (HNF4α) variants reduce CES2 expression by 30–50%, potentially slowing acebutolol hydrolysis [9].
  • NAT2 Acetylator Status: Rapid acetylators (NAT24/4) form diacetolol 2.3-fold faster than slow acetylators, enhancing β-blockade efficacy but potentially increasing lupus-like syndrome risk in susceptible individuals [7].

Table 3: Genetic Variants Impacting Diacetolol Metabolism

GeneKey VariantsPopulation FrequencyEffect on DiacetololClinical Implication
CYP2C19*2 (rs4244285), *3 (rs4986893)15–30% Asians; 2–5% Europeans↑ Acetolol availability → ↑ Diacetolol synthesisAltered drug efficacy/toxicity
NAT2*5B (rs1801280), *6A (rs1799930)50–60% slow acetylators↓ Diacetolol formationReduced metabolite exposure
HNF4αrs1884613, rs2144908Variable↓ CES2 transcription → ↓ Acebutolol hydrolysisDelayed diacetolol generation

These polymorphisms collectively contribute to >40-fold interindividual variability in diacetolol exposure, necessitating personalized therapeutic monitoring during acebutolol therapy [7] [9].

Concluding Remarks

Diacetolol hydrochloride exemplifies how metabolite kinetics are governed by complex enzyme networks and genetic factors. Its dual dependency on CES2-mediated hydrolysis and NAT/CYP2C19-regulated pathways creates intricate dose-exposure relationships that vary across species and human populations. Future pharmacogenetic approaches targeting CES2, NAT2, and CYP2C19 may optimize acebutolol therapy by predicting diacetolol-driven efficacy and toxicity.

Properties

CAS Number

73899-76-0

Product Name

Diacetolol hydrochloride

IUPAC Name

N-[3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide;hydrochloride

Molecular Formula

C16H25ClN2O4

Molecular Weight

344.8 g/mol

InChI

InChI=1S/C16H24N2O4.ClH/c1-10(2)17-8-14(21)9-22-16-6-5-13(18-12(4)20)7-15(16)11(3)19;/h5-7,10,14,17,21H,8-9H2,1-4H3,(H,18,20);1H

InChI Key

RRLYGXRMVLYFNX-UHFFFAOYSA-N

SMILES

CC(C)NCC(COC1=C(C=C(C=C1)NC(=O)C)C(=O)C)O.Cl

Canonical SMILES

CC(C)NCC(COC1=C(C=C(C=C1)NC(=O)C)C(=O)C)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.